3-Ethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylcyclobutan-1-amine is an organic compound with the molecular formula C6H13N It is a cycloalkane derivative where an ethyl group is attached to the third carbon of a cyclobutane ring, and an amine group is attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes and a suitable catalyst under controlled conditions to form the cyclobutane ring.
Another method involves the reductive amination of cyclobutanone derivatives. In this process, cyclobutanone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typically used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, sulfonamides, and alkylated amines.
Wissenschaftliche Forschungsanwendungen
3-Ethylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Ethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanamine: Lacks the ethyl group, making it less sterically hindered.
3-Methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Cyclopropanamine: Smaller ring structure, leading to different chemical properties
Uniqueness
3-Ethylcyclobutan-1-amine is unique due to the presence of both an ethyl group and an amine group on a cyclobutane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13N |
---|---|
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
3-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
RDOBCMAOFYDWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.